molecular formula C16H18ClN3O4 B6081812 ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate

ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No. B6081812
M. Wt: 351.78 g/mol
InChI Key: RFQQCEVEPYZCHF-UHFFFAOYSA-N
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Description

Ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate, also known as CPAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. CPAA belongs to the class of pyrazol compounds and has been found to exhibit various biological activities.

Scientific Research Applications

Ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate has been the subject of various scientific research studies due to its potential therapeutic effects. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and diabetes.

Mechanism of Action

The mechanism of action of ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been found to inhibit the growth of cancer cells in vitro and in animal models. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

Ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been found to have low toxicity in animal studies. However, this compound has limitations for lab experiments as well. It is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, more research is needed to fully understand the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate. One area of research is the potential use of this compound in the treatment of Alzheimer's disease. This compound has been found to inhibit the formation of amyloid-beta plaques, which are believed to play a role in the development of Alzheimer's disease. Another area of research is the potential use of this compound in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells in vitro and in animal models, and more research is needed to determine its potential as a cancer treatment. Finally, more research is needed to fully understand the safety and efficacy of this compound in humans, and to develop more effective methods of administration.

Synthesis Methods

Ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone. This is then reacted with hydrazine hydrate to form 4-chlorophenylhydrazine, which is further reacted with 3-methyl-1H-pyrazol-5-yl-acetic acid to form this compound.

properties

IUPAC Name

ethyl 2-[5-[[2-(4-chlorophenoxy)acetyl]amino]-3-methylpyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4/c1-3-23-16(22)9-20-14(8-11(2)19-20)18-15(21)10-24-13-6-4-12(17)5-7-13/h4-8H,3,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQQCEVEPYZCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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